(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid CAS number
(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid CAS number
An In-depth Technical Guide to (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid
Abstract: This technical guide provides a comprehensive overview of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (CAS No: 50890-96-5), a crucial chiral building block in modern medicinal chemistry and peptide synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, stereoselective synthesis, analytical characterization, key applications, and safety protocols. The insights herein are grounded in established scientific principles and aim to empower users with the technical expertise required for the effective utilization of this versatile molecule.
Introduction
(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known by its synonym Moc-D-Phg-OH, is a non-proteinogenic α-amino acid derivative. Its structure is characterized by a phenyl group and an N-terminal methoxycarbonyl (Moc) protecting group attached to the α-carbon, which is fixed in the (R)-configuration. This stereochemical purity is paramount, as the biological activity of chiral molecules is often highly dependent on their specific enantiomeric form.
The compound serves as an invaluable intermediate in the synthesis of complex organic molecules, particularly in the construction of peptides and peptidomimetics with potential therapeutic applications, including antibacterial and anticancer agents.[1][2] The Moc group provides stable protection to the amino function under various reaction conditions, yet can be removed when required, making it a useful tool in multi-step synthetic strategies. This guide offers an in-depth exploration of its synthesis, quality control, and application, providing a robust framework for its use in a research and development setting.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are the foundation of its successful application in any experimental workflow. The key characteristics of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 50890-96-5 | [1][3][4][5] |
| Molecular Formula | C₁₀H₁₁NO₄ | [3][6][7] |
| Molecular Weight | 209.20 g/mol | [3][5][7] |
| IUPAC Name | (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid | [1][8] |
| Common Synonyms | Moc-D-Phg-OH, (R)-N-Methoxycarbonyl-D-phenylglycine | [1][5] |
| Appearance | White to off-white solid, powder, or crystals | [1][3][7][8] |
| Purity | Typically ≥97% | [4][5][8][9] |
| Storage | Powder: -20°C (long-term), 2-8°C (short-term). Sealed in a dry environment. | [3][5][6][9] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure N-protected amino acids is a critical task in pharmaceutical development. The primary route to Moc-D-Phg-OH involves the N-protection of the corresponding free amino acid, (R)-phenylglycine.
Synthetic Rationale and Mechanism
The most direct approach is the acylation of the amino group of (R)-phenylglycine using a methoxycarbonylating agent. Methyl chloroformate is a common and cost-effective reagent for this purpose. The reaction is typically performed in a biphasic system (like water and an organic solvent) under basic conditions, a procedure known as the Schotten-Baumann reaction.
The causality for this choice is twofold:
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Base Requirement : A base (e.g., NaOH or Na₂CO₃) is essential to deprotonate the amino group, converting it into a more potent nucleophile (NH₂). The base also neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
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Stereochemical Integrity : Performing the reaction at low temperatures (e.g., 0-5 °C) is crucial to minimize the risk of racemization at the chiral α-carbon, ensuring the retention of the desired (R)-configuration.
The overall transformation is illustrated below:
Caption: General workflow for the synthesis of Moc-D-Phg-OH.
Experimental Protocol: Synthesis of Moc-D-Phg-OH
This protocol is a self-validating system, where successful execution yields the product with high purity, verifiable through the analytical methods described in Section 3.
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Dissolution : Dissolve (R)-phenylglycine (1.0 eq) in 1 M sodium hydroxide solution (2.2 eq) with cooling in an ice-water bath to maintain a temperature of 0-5 °C.
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Reagent Addition : While vigorously stirring, slowly and simultaneously add methyl chloroformate (1.1 eq) and 2 M sodium hydroxide solution (1.1 eq) dropwise. Use separate dropping funnels to maintain the pH between 9-10.
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Reaction Monitoring : Continue stirring at 0-5 °C for 1 hour, then at room temperature for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up : Once the reaction is complete, wash the aqueous mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted methyl chloroformate and other organic impurities.
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Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with cold 1 M HCl. A white precipitate of the product should form.
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Isolation : Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to a constant weight.
Analytical Characterization and Quality Control
Rigorous quality control is non-negotiable to ensure the material's identity, purity, and stereochemical integrity are suitable for downstream applications.
Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the phenyl protons, the α-proton, and the methoxycarbonyl methyl protons.[7]
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High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is employed to determine the chemical purity (typically >97%). Crucially, chiral HPLC is used to determine the enantiomeric excess (e.e.), ensuring the compound is the desired (R)-enantiomer.
-
Mass Spectrometry (MS) : Provides confirmation of the molecular weight (209.20 g/mol ).
-
Optical Rotation : Measurement of the specific rotation using a polarimeter confirms the bulk sample's chirality and is compared against a reference value for the (R)-enantiomer.
Quality Control Workflow
The following diagram outlines a standard workflow for the quality control of a newly synthesized or procured batch of Moc-D-Phg-OH.
Caption: A standard quality control workflow for Moc-D-Phg-OH.
Applications in Research and Drug Development
The primary utility of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid lies in its role as a protected amino acid for constructing larger molecules.
Peptide Synthesis
Moc-D-Phg-OH is a valuable building block for incorporation into peptide sequences, particularly via Solid-Phase Peptide Synthesis (SPPS). Unnatural D-amino acids like this are often introduced to:
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Increase Proteolytic Stability : Peptides containing D-amino acids are more resistant to degradation by endogenous proteases, which typically recognize only L-amino acids. This extends the biological half-life of the peptide therapeutic.
-
Modulate Conformation : The inclusion of a D-amino acid can induce specific secondary structures (e.g., β-turns) that may be critical for binding to a biological target.
-
Explore Structure-Activity Relationships (SAR) : Systematically replacing L-amino acids with their D-counterparts is a common strategy in medicinal chemistry to probe the stereochemical requirements of a receptor or enzyme active site.
The diagram below illustrates the incorporation of Moc-D-Phg-OH into a growing peptide chain during an SPPS cycle.
Caption: Incorporation of Moc-D-Phg-OH during Solid-Phase Peptide Synthesis.
Chiral Building Block in Small Molecule Synthesis
Beyond peptides, Moc-D-Phg-OH serves as a versatile chiral precursor for various pharmaceutical compounds.[1] The combination of a stereodefined center, a carboxylic acid handle for further modification, and a protected amine makes it a synthetically attractive starting material for complex targets where the phenylglycine motif is a key pharmacophore.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid.
GHS Hazard Information
The compound is classified with the following hazards.[6][8][9]
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Recommendations
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Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][10]
-
Personal Protective Equipment (PPE) : Wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) at all times.[10]
-
Handling : Avoid generating dust. Minimize contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[2][10]
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Storage : Keep the container tightly sealed and store in a cool, dry place as recommended by the supplier to maintain stability and prevent degradation.[6][9]
Conclusion
(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (CAS: 50890-96-5) is more than a mere chemical reagent; it is a key enabling tool for the advancement of pharmaceutical and biochemical research. Its well-defined stereochemistry, coupled with its utility as a protected amino acid, provides chemists with a reliable building block for the synthesis of sophisticated molecules with tailored biological functions. By understanding its properties, synthesis, and proper handling as detailed in this guide, researchers can confidently and effectively leverage this compound to accelerate their discovery and development programs.
References
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(2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid. ChemBK. [Link]
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The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. National Institutes of Health (PMC). [Link]
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Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Royal Society of Chemistry. [Link]
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Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. PubMed. [Link]
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Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Royal Society of Chemistry. [Link]
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